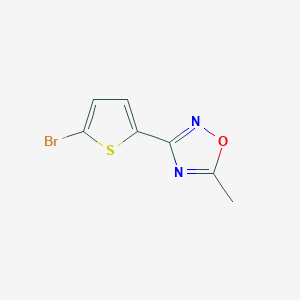

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

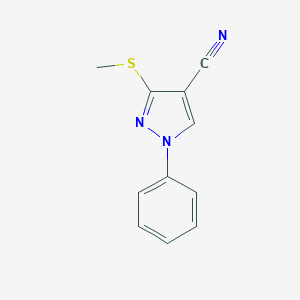

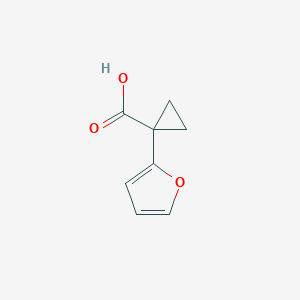

The synthesis of 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole and related compounds typically involves cyclization reactions and the use of specific reagents to introduce the bromo and thienyl groups into the oxadiazole ring. For instance, compounds with the 1,3,4-oxadiazole moiety can be synthesized through the treatment of precursor molecules with reagents like 3-chloropentane-2,4-dione, followed by methylation to furnish desired compounds. These synthesis routes are crucial for producing compounds with better-stabilized push-pull systems, enhancing their chemical and physical properties (Paepke et al., 2009).

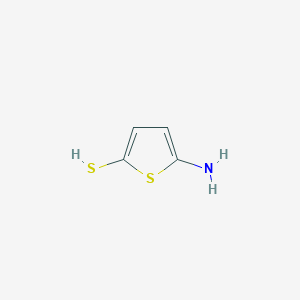

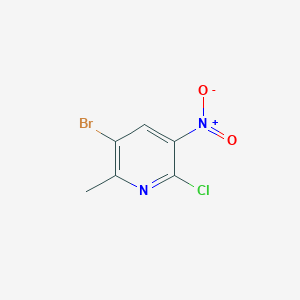

Molecular Structure Analysis

The molecular structure of 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, substituted with a bromo group at the thienyl position and a methyl group. X-ray diffraction studies confirm the structure of related compounds, providing insights into the arrangement of atoms and the spatial configuration of the molecule, which is essential for understanding its chemical behavior and interactions (Paepke et al., 2009).

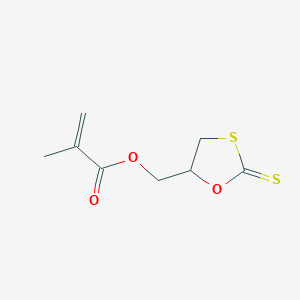

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including electrophilic substitution and cyclization, contributing to their wide range of chemical properties and applications. These compounds are synthesized through reactions involving aryl/aralkyl carboxylic acids as precursors, leading to the formation of oxadiazol-2-thiols, which can be further modified to achieve desired properties (Rehman et al., 2018).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- A study by Al-Omar (2010) in "Molecules" detailed the synthesis of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, demonstrating marked broad-spectrum antibacterial activity in some compounds, though none were significantly active against Candida albicans (Al-Omar, 2010).

Antimicrobial Studies on Substituted Derivatives

- Mayekar et al. (2010) reported on the synthesis of 1,3,4-oxadiazole derivatives with 6-bromonaphthalene moiety, showing good antimicrobial activity for some compounds (Mayekar et al., 2010).

Applications in Corrosion Inhibition

- Kalia et al. (2020) explored the use of synthesized oxadiazole derivatives as agents for controlling mild steel dissolution, revealing high inhibition efficiency in acidic environments (Kalia et al., 2020).

- Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives for their corrosion inhibition properties on mild steel in sulphuric acid, noting increased charge transfer resistance indicating protective layer formation (Ammal et al., 2018).

Antimicrobial Evaluation of Derivatives

- Gul et al. (2017) synthesized 2,5-disubstituted 1,3,4-oxadiazole compounds, showing variable antimicrobial activity against selected microbial species (Gul et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c1-4-9-7(10-11-4)5-2-3-6(8)12-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWQLJYQXULFQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380136 |

Source

|

| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

CAS RN |

180530-13-6 |

Source

|

| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)

![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)

![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)

![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)